molecular formula C8H9NO3 B1601991 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 20845-22-1

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B1601991
CAS No.: 20845-22-1
M. Wt: 167.16 g/mol
InChI Key: INFQCCFXGFIXCI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 20845-22-1) is a substituted pyridone derivative characterized by a 1-methyl group at the nitrogen position and a methyl ester at the 2-carboxylate position. This compound belongs to the class of dihydropyridones, which are pivotal intermediates in pharmaceutical synthesis and organic chemistry due to their tautomeric and hydrogen-bonding properties . For instance, derivatives such as Methyl 4-(1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)benzoate demonstrate applications in drug discovery, synthesized via C–H bond functionalization with a 56% yield .

Properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQCCFXGFIXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492224
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-22-1
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microbial Hydroxylation Route

One of the preparative methods for related 6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives involves microbial hydroxylation:

  • Microbial Strain: Alcaligenes faecalis (DSM 6269) is used to induce regiospecific hydroxylation.
  • Substrate: Pyridine-2-carboxylic acid.
  • Process: The microorganism metabolizes pyridine-2-carboxylic acid, hydroxylating it at the 6-position to form 6-oxo-1,6-dihydropyridine-2-carboxylic acid.
  • Scale: This biotransformation has been demonstrated on a preparative scale, indicating potential for larger synthesis batches.
  • Significance: This biocatalytic method offers regioselectivity and mild reaction conditions compared to chemical synthesis.

Chemical Synthesis via Esterification and Methylation

The methyl ester derivative, methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, can be synthesized through chemical routes involving methylation and esterification steps:

  • Starting Material: 6-Hydroxy-nicotinic acid or related pyridine carboxylic acids.
  • Reagents and Conditions:
    • Sodium hydride (NaH) is added slowly to methanol under stirring.
    • The acid substrate is added, and the mixture is heated moderately (~62°C).
    • Iodomethane (methyl iodide) is added to methylate the nitrogen and esterify the carboxylic acid.
    • The reaction is typically stirred overnight to ensure completion.
  • Outcome: The reaction yields a mixture containing this compound and related esters.
  • Purification: The mixture can be used directly for further reactions or purified by standard techniques such as filtration and chromatography.

Conversion via Acid Chloride Intermediate

A common synthetic strategy involves converting the carboxylic acid derivative to an acid chloride, which then undergoes further reactions:

  • Step 1: Activation of 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
  • Step 2: The acid chloride intermediate is then reacted with nucleophiles or amines to form amides or esters.
  • Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (~20-80°C).
  • Applications: This method is used for preparing derivatives and functionalized compounds, demonstrating the versatility of the acid chloride intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions have been employed to functionalize the pyridine ring or attach substituents to the 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
  • Solvents: 1,2-Dimethoxyethane, dichloromethane, and N,N-dimethylformamide.
  • Procedure: The acid chloride derivative is reacted with aryl halides or organozinc reagents under controlled temperature (0°C to room temperature).
  • Outcome: Formation of substituted dihydropyridine derivatives with good yields.
  • Significance: This method allows for structural diversification essential for medicinal chemistry and materials science applications.

Esterification Using Carbodiimide Coupling Agents

Carbodiimide-mediated esterification or amidation is another method used for preparing methyl esters or amide derivatives:

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in pyridine.
  • Conditions: Room temperature, typically 3 hours reaction time.
  • Process: The carboxylic acid derivative is activated by EDC, then coupled with alcohols or amines to form esters or amides.
  • Advantages: Mild conditions, high selectivity, and compatibility with sensitive functional groups.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Notes Reference
Microbial Hydroxylation Pyridine-2-carboxylic acid Alcaligenes faecalis DSM 6269, aqueous Regiospecific hydroxylation, preparative scale
Methylation & Esterification 6-Hydroxy-nicotinic acid NaH, MeOH, iodomethane, 62°C, overnight Mixture of methyl esters, used in subsequent steps
Acid Chloride Intermediate 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Oxalyl chloride, DMF catalyst, RT to 80°C Intermediate for further coupling reactions
Palladium-Catalyzed Coupling Acid chloride derivative Pd(PPh3)4, organozinc reagents, 0°C-RT Functionalized derivatives, moderate to good yields
Carbodiimide Coupling Carboxylic acid derivative EDC·HCl, pyridine, RT, 3h Ester or amide formation, mild conditions

Detailed Research Findings and Notes

  • The microbial hydroxylation method offers a green chemistry approach with regioselectivity but may have limitations in scale-up and reaction time.
  • Chemical methylation using sodium hydride and methyl iodide is straightforward but may yield mixtures requiring purification.
  • The acid chloride intermediate is a versatile synthetic handle enabling subsequent functionalization via nucleophilic substitution or cross-coupling.
  • Palladium-catalyzed cross-coupling is an advanced method for introducing diverse substituents, critical for medicinal chemistry.
  • Carbodiimide coupling is favorable for mild, efficient ester or amide bond formation, often used in peptide and complex molecule synthesis.

Chemical Reactions Analysis

Acid-Base Reactions

2-Ethoxypropanoic acid reacts with bases to form salts. For example, treatment with sodium hydroxide yields sodium 2-ethoxypropanoate:

CH3CH(OCH2CH3)COOH+NaOHCH3CH(OCH2CH3)COONa++H2O\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COO}^- \text{Na}^+ + \text{H}_2\text{O}
This reaction is typical of carboxylic acids, where the acidic proton (pKa ~4-5) is deprotonated by strong bases .

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution:

  • Esterification : Reacting with alcohols (e.g., methanol) in acidic conditions produces esters:
    CH3CH(OCH2CH3)COOH+CH3OHH+CH3CH(OCH2CH3)COOCH3+H2O\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOCH}_3 + \text{H}_2\text{O}

  • Amide Formation : Using coupling agents like DCC, the acid reacts with amines to form amides .

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

CH3CH(OCH2CH3)COOHLiAlH4CH3CH(OCH2CH3)CH2OH\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} \xrightarrow{\text{LiAlH}_4} \text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)CH}_2\text{OH}
Lithium aluminum hydride (LiAlH₄) is typically employed for this transformation .

Decarboxylation

Under thermal or basic conditions, decarboxylation eliminates CO₂:

CH3CH(OCH2CH3)COOHΔCH3CH(OCH2CH3)+CO2\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} \xrightarrow{\Delta} \text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)} + \text{CO}_2
This reaction is more facile in β-keto acids but may occur under high temperatures .

Oxidation

The α-carbon adjacent to the carboxylic acid can be oxidized. For example, using potassium permanganate (KMnO₄) in acidic conditions forms a ketone:

CH3CH(OCH2CH3)COOHKMnO4,H+CH3C(O)(OCH2CH3)COOH\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{CH}_3\text{C(O)(OCH}_2\text{CH}_3\text{)COOH}
The ethoxy group may influence the oxidation site and product stability.

Ether Cleavage

The ethoxy group undergoes acid-catalyzed cleavage with hydroiodic acid (HI):

CH3CH(OCH2CH3)COOH+HICH3CH(OH)COOH+CH3CH2I\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} + \text{HI} \rightarrow \text{CH}_3\text{CH(OH)COOH} + \text{CH}_3\text{CH}_2\text{I}
This reaction proceeds via SN2 nucleophilic substitution at the ether oxygen .

Transesterification

In the presence of an acid catalyst, the ethoxy group can exchange with other alcohols:

CH3CH(OCH2CH3)COOH+R-OHH+CH3CH(OR)COOH+CH3CH2OH\text{CH}_3\text{CH(OCH}_2\text{CH}_3\text{)COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{CH(OR)COOH} + \text{CH}_3\text{CH}_2\text{OH}

Rese

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Studies have shown that modifications to the dihydropyridine structure can enhance activity against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Some studies suggest that this compound may possess anticancer properties. Its derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

  • Synthesis of Heterocycles : this compound can be used to synthesize various heterocyclic compounds through cyclization reactions, expanding the library of bioactive molecules available for drug discovery .
  • Reagents in Chemical Reactions : It acts as a reagent in several organic transformations, including Michael additions and condensation reactions, facilitating the creation of complex molecular architectures .

Agricultural Chemistry

The compound's structure suggests potential applications in agrochemicals:

  • Pesticide Development : Research into its derivatives indicates possible use as a pesticide or herbicide due to its biological activity against pests and plant pathogens .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various derivatives of methyl dihydropyridine compounds. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into new classes of antibiotics .

Case Study 2: Synthesis of Novel Anticancer Agents

In another study, researchers synthesized a series of methyl dihydropyridine derivatives and evaluated their anticancer activities against human cancer cell lines. The findings demonstrated that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

Molecular Targets and Pathways: Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection .

Comparison with Similar Compounds

Physicochemical Properties and Trends

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (30062-34-1) C₇H₇NO₃ 153.14 109–110 356.6 1.287
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (178876-86-3) C₇H₆BrNO₃ 232.03 186–188 372.7 (predicted) 1.624 (predicted)
Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (1214345-95-5) C₇H₆BrNO₃ 253.25 N/A N/A N/A
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (6375-89-9) C₈H₉NO₃ 167.16 N/A N/A N/A

Key Trends :

  • Halogenation increases molecular weight and melting points due to enhanced intermolecular forces.
  • Positional isomerism (2- vs. 3-carboxylate) alters hydrogen-bonding networks and crystal packing .
  • Methyl substitution at the nitrogen reduces solubility in polar solvents but improves stability in organic matrices .

Biological Activity

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, also known by its CAS number 30062-34-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H7_7NO3_3
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 30062-34-1

The compound features a pyridine ring with a carbonyl and carboxylate functional groups, contributing to its reactivity and biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyridines, including this compound, exhibit antitumor properties. For instance:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
  • Case Study : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability and induced cell cycle arrest at the G2/M phase .

Antibacterial Activity

The compound also displays antibacterial properties:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Research Findings : In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited MIC values ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity .

Anti-HIV Activity

Emerging research suggests that methyl 1-methyl-6-oxo-1,6-dihydropyridine derivatives may have anti-HIV properties:

  • Mechanism : These compounds potentially inhibit viral replication by interfering with reverse transcriptase activity.
  • Findings : A study reported that certain derivatives showed promising results in inhibiting HIV replication in cellular assays .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionEfficacy Level
Antitumor Induces apoptosis; activates caspasesHigh (IC50 < 10 µM)
Antibacterial Disrupts cell wall synthesisModerate (MIC 10–50 µg/mL)
Anti-HIV Inhibits reverse transcriptasePromising (IC50 values pending)

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 can confirm proton environments, such as the methyl ester resonance (~3.8 ppm) and dihydropyridine ring protons (6.5–7.5 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and confirms tautomeric forms (e.g., keto-enol preferences). For example, the compound’s pyridinium salts form orthorhombic crystals (space group P212121P2_12_12_1) with unit cell parameters a=3.86A˚,b=15.82A˚,c=20.90A˚a = 3.86 \, \text{Å}, b = 15.82 \, \text{Å}, c = 20.90 \, \text{Å}, validated using SHELXL .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (ester and ketone) .

How can challenges in crystallographic refinement of this compound be addressed?

Q. Advanced

  • Data Quality : Use high-resolution (<1.0 Å) datasets to resolve disorder in the dihydropyridine ring. SHELXL’s restraints (e.g., DFIX, FLAT) mitigate thermal motion artifacts .
  • Validation Tools : Apply RIGU and ADDSYM in PLATON to check for missed symmetry. Mercury’s void analysis identifies solvent-accessible regions, ensuring complete solvent masking .
  • Twinning : For twinned crystals (common in orthorhombic systems), use TWINABS for scaling and refine with HKLF5 in SHELXL .

How are hydrogen-bonding patterns analyzed in its crystal structures?

Q. Advanced

  • Graph Set Analysis : Assign descriptors (e.g., R22(8)R_2^2(8)) to categorize N–H···O and O–H···O interactions. For example, the title compound’s pyridinium salts form chains via N–H···O (2.85 Å) and bifurcated O···H–N bonds, visualized using Mercury’s hydrogen-bonding tool .
  • Topology Maps : Generate fingerprint plots (via CrystalExplorer) to quantify interaction contributions. The carboxylate group often acts as a hydrogen-bond acceptor, driving 1D or 2D supramolecular assembly .

What methodologies are used to study its potential neuroprotective or metal-chelating activities?

Q. Advanced

  • In Vitro Chelation Assays : Evaluate Fe3+^{3+}/Cu2+^{2+} binding via UV-Vis titration (e.g., absorbance shifts at 450–500 nm) and compare with EDTA controls .
  • Cell-Based Models : In Parkinson’s disease models (e.g., 6-OHDA-treated neurons), assess neuroprotection via MTT assays and ROS scavenging (DCFH-DA fluorescence). Dose-response curves (1–100 µM) identify EC50_{50} values .
  • Computational Docking : Use AutoDock Vina to predict interactions with targets like monoamine oxidase B (MAO-B), prioritizing scaffolds for SAR studies .

How can contradictions between experimental spectral data and computational predictions be resolved?

Q. Advanced

  • Conformational Sampling : Perform DFT optimizations (B3LYP/6-311+G**) to identify low-energy tautomers. Compare calculated 1H^1H NMR shifts (GIAO method) with experimental data, adjusting for solvent effects (e.g., PCM model for DMSO) .
  • Dynamic Effects : Use MD simulations (AMBER) to assess ring puckering or ester rotation, which may explain discrepancies in coupling constants .
  • Cross-Validation : Overlay XRD-derived torsion angles with computational geometries to validate force fields .

What strategies are employed for polymorph screening and analysis?

Q. Advanced

  • High-Throughput Screening : Use solvent-drop grinding with 24 solvents (e.g., ethanol, acetonitrile) to induce polymorphs. Characterize via PXRD and DSC (melting point variations >5°C indicate new forms) .
  • Hirshfeld Surface Analysis : Compare polymorphs via dnormd_{\text{norm}} surfaces in CrystalExplorer. For example, Form I may exhibit stronger π-π stacking (centroid distances ~3.5 Å) versus Form II’s dominant H-bonding .
  • Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks and monitor form transitions via Raman spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

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